N-[bis(dimethylamino)phosphoryl]-2,2,2-trichloroacetamide
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Overview
Description
N-[bis(dimethylamino)phosphoryl]-2,2,2-trichloroacetamide is an organophosphorus compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphoryl group bonded to two dimethylamino groups and a trichloroacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(dimethylamino)phosphoryl]-2,2,2-trichloroacetamide typically involves the reaction of bis(dimethylamino)phosphoryl chloride with trichloroacetamide under controlled conditions. The reaction is carried out in an aprotic solvent such as chloroform or ethyl acetate, and the mixture is stirred at room temperature to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of advanced equipment to control temperature, pressure, and reaction time, ensuring consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[bis(dimethylamino)phosphoryl]-2,2,2-trichloroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloroacetamide group is replaced by other nucleophiles[][3].
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are performed in anhydrous conditions to prevent hydrolysis.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl derivatives, while substitution reactions can produce a variety of substituted acetamides .
Scientific Research Applications
N-[bis(dimethylamino)phosphoryl]-2,2,2-trichloroacetamide has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in designing enzyme inhibitors.
Mechanism of Action
The mechanism of action of N-[bis(dimethylamino)phosphoryl]-2,2,2-trichloroacetamide involves its interaction with molecular targets such as enzymes. The phosphoryl group can form covalent bonds with active site residues, inhibiting enzyme activity. This interaction disrupts normal biochemical pathways, making the compound useful as an enzyme inhibitor .
Comparison with Similar Compounds
Similar Compounds
- Bis(dimethylamino)phosphoryl chloride
- Bis(dimethylamino)phosphinic chloride
- Bis(dimethylamino)phosphorochloridate
Uniqueness
N-[bis(dimethylamino)phosphoryl]-2,2,2-trichloroacetamide is unique due to the presence of the trichloroacetamide group, which imparts distinct chemical properties and reactivity. This makes it more versatile in certain applications compared to its analogs.
Properties
IUPAC Name |
N-[bis(dimethylamino)phosphoryl]-2,2,2-trichloroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl3N3O2P/c1-11(2)15(14,12(3)4)10-5(13)6(7,8)9/h1-4H3,(H,10,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVDRPJFLKOLCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P(=O)(NC(=O)C(Cl)(Cl)Cl)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl3N3O2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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